molecular formula C8H13N3O2 B1292081 Ethyl 5-amino-1,4-dimethyl-1H-pyrazole-3-carboxylate CAS No. 1174305-86-2

Ethyl 5-amino-1,4-dimethyl-1H-pyrazole-3-carboxylate

Cat. No.: B1292081
CAS No.: 1174305-86-2
M. Wt: 183.21 g/mol
InChI Key: GHHMJDRTUAPOKV-UHFFFAOYSA-N
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Description

Ethyl 5-amino-1,4-dimethyl-1H-pyrazole-3-carboxylate is a heterocyclic compound that belongs to the pyrazole family Pyrazoles are five-membered rings containing two adjacent nitrogen atoms

Biochemical Analysis

Biochemical Properties

Ethyl 5-amino-1,4-dimethyl-1H-pyrazole-3-carboxylate plays a significant role in biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with enzymes involved in the synthesis of heterocyclic systems, such as pyrazolo[1,5-a]pyrimidines . These interactions are crucial as they influence the reactivity and biological activities of the compound. The nature of these interactions often involves tautomerism, which can impact the compound’s reactivity and, consequently, its biological activities .

Cellular Effects

This compound has notable effects on various types of cells and cellular processes. It has been reported to exhibit antibacterial, anti-inflammatory, anti-cancer, analgesic, anticonvulsant, anthelmintic, antioxidant, and herbicidal properties . These effects are mediated through its influence on cell signaling pathways, gene expression, and cellular metabolism. For example, its anti-cancer properties may be attributed to its ability to modulate gene expression and disrupt cellular metabolism in cancer cells .

Molecular Mechanism

The molecular mechanism of action of this compound involves several key interactions at the molecular level. It binds to specific biomolecules, leading to enzyme inhibition or activation. This binding can result in changes in gene expression, which in turn affects cellular functions. The compound’s ability to exhibit tautomerism also plays a role in its molecular interactions, influencing its reactivity and biological activities .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are important factors to consider. Studies have shown that it remains stable under certain conditions but may degrade over time, affecting its long-term impact on cellular function . Long-term studies in vitro and in vivo have provided insights into its sustained effects on cellular processes and overall stability .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, such as anti-inflammatory and analgesic properties. At higher doses, it may cause toxic or adverse effects. Threshold effects have been observed, indicating that there is a specific dosage range within which the compound is effective without causing harm .

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with enzymes and cofactors that facilitate its metabolism. These interactions can affect metabolic flux and metabolite levels, influencing the compound’s overall biochemical properties . Understanding these metabolic pathways is crucial for determining the compound’s efficacy and safety in various applications .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through specific mechanisms. It interacts with transporters and binding proteins that facilitate its movement across cellular membranes. These interactions can affect the compound’s localization and accumulation within different cellular compartments . The distribution of the compound is essential for its biological activity and effectiveness .

Subcellular Localization

The subcellular localization of this compound is a key factor in its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications. These localization mechanisms can influence the compound’s interactions with other biomolecules and its overall biological activity .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 5-amino-1,4-dimethyl-1H-pyrazole-3-carboxylate typically involves the cyclization of appropriate precursors. The reaction conditions often include refluxing in ethanol or methanol, with the use of catalysts such as acetic acid to facilitate the cyclization process .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance yield and purity. Additionally, industrial methods may incorporate advanced purification techniques such as crystallization and chromatography to ensure the final product meets the required specifications.

Chemical Reactions Analysis

Types of Reactions

Ethyl 5-amino-1,4-dimethyl-1H-pyrazole-3-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like alkyl halides for substitution reactions. Reaction conditions vary depending on the desired transformation but often involve controlled temperatures and the use of solvents like ethanol or dichloromethane .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitro or hydroxyl derivatives, while substitution reactions can produce a wide range of functionalized pyrazoles .

Scientific Research Applications

Ethyl 5-amino-1,4-dimethyl-1H-pyrazole-3-carboxylate has several scientific research applications:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Ethyl 5-amino-1,4-dimethyl-1H-pyrazole-3-carboxylate is unique due to its specific substitution pattern on the pyrazole ring, which imparts distinct chemical reactivity and potential biological activities. Its combination of amino and ester groups makes it a versatile intermediate for further chemical modifications .

Properties

IUPAC Name

ethyl 5-amino-1,4-dimethylpyrazole-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H13N3O2/c1-4-13-8(12)6-5(2)7(9)11(3)10-6/h4,9H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GHHMJDRTUAPOKV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=NN(C(=C1C)N)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H13N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

183.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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